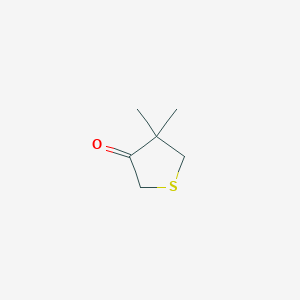

4,4-dimethylthiolan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Natural Product Isolation and Characterization

Ajothiolanes in Garlic : Stereoisomers of 5-(2-allylsulfinyl)-3,4-dimethylthiolane-2-ol, related to 3,4-dimethylthiolanes, were isolated from garlic and characterized using various analytical techniques. These compounds are proposed to be common in Allium chemistry (Block et al., 2018).

Isoalliin-Derived Thiolanes in Onion : Upon cutting onion, several 3,4-dimethylthiolane-based compounds form, including the first known naturally occurring dithiolactone (Štefanová et al., 2019).

Chemical Synthesis and Catalysis

Sulfonium Ylide Epoxidation Promoters : 2,5-Dimethylthiolanes with a locked conformation were developed for asymmetric addition in chiral sulfonium ylide epoxidations (Davoust et al., 2005).

Electrochemical Reduction Study : The electrochemical behavior of a compound structurally related to 4,4-dimethylthiolan-3-one was studied, revealing insights into electron transfer processes (Almirón et al., 1988).

Advanced Material Research

- Polymer Conformation Analysis : Research on poly(3-methylthiophenes) electrosynthesized from 4,4'-dimethyl-2,2'-bithiophenes contributes to understanding the optical properties of polymers based on thiophene derivatives (Arbizzani et al., 1992).

Pharmacological Studies

- GPR14/Urotensin-II Receptor Agonists : Discovery of a nonpeptidic agonist of the GPR14/urotensin-II receptor, with a chemical structure involving dimethylaminoethylisochroman-1-one, highlights potential pharmacological applications (Croston et al., 2002).

作用機序

Target of Action

It’s known that this compound is a target product in the prins reaction involving tert-butanol . The Prins reaction is a chemical reaction used to convert aldehydes and alkenes into a variety of useful products, suggesting that 4,4-Dimethylthiolan-3-one could play a role in these processes .

Mode of Action

It’s known that the compound is involved in the prins reaction, which is a nucleophilic addition followed by a dehydration . In this reaction, this compound could interact with its targets, leading to changes in their structure and function .

Biochemical Pathways

It’s known that the compound is involved in the prins reaction, which is part of the broader class of reactions involving aldehydes and alkenes . These reactions can lead to a variety of downstream effects, including the formation of new chemical compounds .

Result of Action

Given its involvement in the prins reaction, it’s likely that the compound plays a role in the formation of new chemical compounds . This could potentially lead to changes at the molecular and cellular level.

Action Environment

It’s known that the prins reaction, in which the compound is involved, can be influenced by factors such as reaction time, temperature, reactant ratio, and the presence of catalysts . These factors could potentially influence the action and efficacy of this compound.

特性

IUPAC Name |

4,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNMAGJMTZCCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSCC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60777640 |

Source

|

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-45-8 |

Source

|

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。